Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate
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Overview
Description
ETHYL 4-METHYL-5-[(3-NITROPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science
Preparation Methods
The synthesis of ETHYL 4-METHYL-5-[(3-NITROPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of various substrates under specific reaction conditions. Industrial production methods often utilize these synthetic routes with optimizations for scale-up and cost-effectiveness.
Chemical Reactions Analysis
ETHYL 4-METHYL-5-[(3-NITROPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 4-METHYL-5-[(3-NITROPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies in drug development and biochemical research.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-5-[(3-NITROPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
ETHYL 4-METHYL-5-[(3-NITROPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure. The uniqueness of ETHYL 4-METHYL-5-[(3-NITROPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17N3O6S2 |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H17N3O6S2/c1-3-29-20(26)15-11(2)16(31-19(15)22-17(24)14-8-5-9-30-14)18(25)21-12-6-4-7-13(10-12)23(27)28/h4-10H,3H2,1-2H3,(H,21,25)(H,22,24) |
InChI Key |
YFDZHIJUHKGHNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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